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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of various drug-eluting
stents (DES), focusing on key safety and efficacy outcomes from pivotal clinical trials. The data
presented is intended to support researchers, scientists, and drug development professionals
in understanding the landscape of DES technology and its clinical implications.

Comparative Efficacy and Safety of Drug-Eluting
Stents

The following tables summarize the clinical outcomes from major randomized controlled trials
(RCTs) and post-market approval studies for different types of drug-eluting stents. The primary
endpoints typically include Major Adverse Cardiac Events (MACE), a composite of cardiac
death, myocardial infarction (M), and target lesion revascularization (TLR); Target Lesion
Failure (TLF), a composite of cardiac death, target vessel Ml, and clinically indicated TLR; and
Stent Thrombosis (ST).

Everolimus-Eluting Stents (EES) vs. Sirolimus-Eluting
Stents (SES)

Everolimus and sirolimus are both mTOR inhibitors that have demonstrated efficacy in
preventing in-stent restenosis. The following table compares the long-term clinical outcomes of
EES and SES from the SORT OUT IV trial.
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Zotarolimus-Eluting Stents (ZES) vs. Everolimus-Eluting
Stents (EES)

The RESOLUTE All Comers trial compared the performance of a zotarolimus-eluting stent with
an everolimus-eluting stent in a broad patient population.
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Biodegradable Polymer DES vs. Permanent Polymer

DES

The ISAR-TEST 4 trial investigated whether biodegradable polymer stents offer improved long-

term outcomes compared to permanent polymer stents.
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Paclitaxel-Eluting Stents (PES) vs. Other DES

The SYNTAX trial compared PCI with a first-generation paclitaxel-eluting stent to coronary
artery bypass grafting (CABG) in patients with complex coronary artery disease. The data
below is for the PCl arm.

© 2025 BenchChem. All rights reserved. 4/13 Tech Support


https://www.ahajournals.org/doi/10.1161/circulationaha.113.006689
https://www.ahajournals.org/doi/10.1161/circulationaha.113.006689
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

PCI with
Clinical Paclitaxel

Hazard
CABG Ratio p-value Trial Follow-up

Outcome -Eluting (95% CI)
0

Stent

MACCE
(Al 37.5% 24.2% - <0.001 SYNTAX[6] 5 Years

Patients)

MACCE

) 1.23 (0.95 -
(Left Main 36.9% 31.0% 1.50) 0.12 SYNTAX[5] 5 Years
Disease) '

Death/Stro
ke/MI (3-

22.0% 14.0% - <0.001 SYNTAX[6] 5 Years
Vessel

Disease)

Repeat

Revascular

o 1.82 (1.28 -

ization 26.7% 15.5% 257) <0.01 SYNTAX[5] 5 Years
(Left Main '

Disease)

Stent
Thrombosi
s (Staged
PCI)

10.9% - - 0.005 SYNTAX[7] 5 Years

Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for the critical appraisal of clinical trial data. This section
outlines the experimental protocols for the key trials cited in this guide.

SORT OUT IV (Scandinavian Organization for
Randomized Trials with Clinical Outcome 1V)

o Study Design: A prospective, multicenter, randomized, open-label, non-inferiority trial.
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o Patient Population: Patients with coronary artery disease undergoing percutaneous coronary
intervention. The trial had few exclusion criteria, enrolling a broad "all-comers” population.

« Inclusion Criteria: Patients aged >18 years with chronic stable angina or acute coronary
syndromes.

o Exclusion Criteria: Patients with a life expectancy of less than 1 year.

¢ Intervention: Randomization to either an everolimus-eluting stent (Xience V) or a sirolimus-
eluting stent (Cypher).

e Primary Endpoint: A composite of major adverse cardiac events (MACE), including cardiac
death, myocardial infarction, and target vessel revascularization at 9 months.[1]

e Secondary Endpoints: The individual components of the primary endpoint and stent
thrombosis.

 Statistical Analysis: The primary analysis was a non-inferiority comparison of the two stents
for the primary endpoint. Time-to-event data were analyzed using Kaplan-Meier methods
and Cox proportional hazards models.

RESOLUTE All Comers

o Study Design: A prospective, multicenter, randomized, two-arm, open-label, non-inferiority
trial.[3]

o Patient Population: "All-comers" with stable coronary artery disease or acute coronary
syndromes requiring revascularization.[4]

« Inclusion Criteria: Patients with at least one coronary lesion with >50% stenosis in a vessel
of 2.25-4.0 mm in diameter.[8]

o Exclusion Criteria: Known intolerance to study medications, planned surgery within 6
months, or pregnancy.[4]

« Intervention: Randomization to either a zotarolimus-eluting stent (Resolute) or an
everolimus-eluting stent (Xience V).[4]
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Primary Endpoint: Target lesion failure (TLF), a composite of cardiac death, target vessel
myocardial infarction, or clinically indicated target lesion revascularization at 12 months.[4]

Secondary Endpoints: The individual components of the primary endpoint, a patient-oriented
composite endpoint (all-cause death, any myocardial infarction, any revascularization), and
stent thrombosis.[3]

Statistical Analysis: The primary analysis was a non-inferiority comparison. Time-to-event
data were analyzed using the Kaplan-Meier method, and groups were compared with the
log-rank test.

ISAR-TEST 4 (Intracoronary Stenting and Angiographic
Results: Test Efficacy of 3 Limus-Eluting Stents 4)

Study Design: A prospective, randomized, open-label, active-controlled trial.[5]

Patient Population: Patients with stable coronary disease or acute coronary syndromes
undergoing DES implantation in de novo native-vessel coronary lesions.[5]

Inclusion Criteria: Patients with ischemic symptoms or evidence of myocardial ischemia in
the presence of 250% de novo stenosis in native coronary vessels.

Exclusion Criteria: Patients with a target lesion in the left main stem or in cardiogenic shock.

Intervention: Patients were randomly assigned to treatment with a biodegradable polymer
sirolimus-eluting stent or a permanent polymer DES (either sirolimus-eluting Cypher or
everolimus-eluting Xience).[5]

Primary Endpoint: A composite of cardiac death, myocardial infarction related to the target
vessel, or target lesion revascularization at 1 year.[5]

Secondary Endpoints: Individual components of the primary endpoint and stent thrombosis.

Statistical Analysis: The study was designed to assess the non-inferiority of the
biodegradable polymer DES compared with the permanent polymer DES.
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SYNTAX (Synergy between PCI with Taxus and Cardiac
Surgery)

o Study Design: A prospective, multicenter, multinational, randomized, controlled "all-comers”
trial.[9]

o Patient Population: Patients with de novo three-vessel disease (3VD) and/or left main
coronary artery disease.[9]

 Inclusion Criteria: Patients with angina or asymptomatic myocardial ischemia deemed
suitable for revascularization by either PCI or CABG.[10]

o Exclusion Criteria: Patients not considered suitable for both treatment options.

 Intervention: Randomization to either percutaneous coronary intervention (PCI) with the
paclitaxel-eluting TAXUS Express stent or coronary artery bypass grafting (CABG).[5]

e Primary Endpoint: Major adverse cardiac and cerebrovascular events (MACCE), a
composite of all-cause death, stroke, myocardial infarction, or repeat revascularization at 12
months.[10]

e Secondary Endpoints: The individual components of the primary endpoint.

 Statistical Analysis: The study used a non-inferiority design to compare PCI with CABG.

Visualizing Trial Workflows and Logical
Relationships

The following diagrams illustrate the experimental workflows of the key clinical trials discussed
in this guide, providing a visual representation of the patient journey and key decision points.
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SORT OUT IV Trial Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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